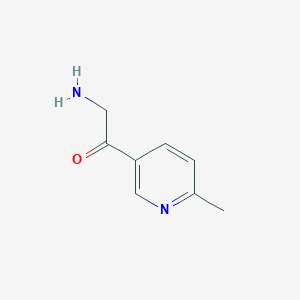

2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE

CAS No.: 90006-86-3

Cat. No.: VC8314490

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90006-86-3 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 2-amino-1-(6-methylpyridin-3-yl)ethanone |

| Standard InChI | InChI=1S/C8H10N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4,9H2,1H3 |

| Standard InChI Key | UNMRIGWWPDXGPT-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)CN |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one combines a pyridine ring with a methyl substituent and an aminoethyl ketone functional group. The pyridine ring, an electron-deficient heterocycle, influences the compound’s electronic distribution, while the methyl group enhances lipophilicity. The amino and ketone groups provide sites for hydrogen bonding and chemical reactivity, respectively.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.18 g/mol |

| CAS Registry Number | 90006-86-3 |

| IUPAC Name | 2-amino-1-(6-methylpyridin-3-yl)ethanone |

| SMILES Notation | CC1=NC=C(C=C1)C(=O)CN |

| InChI Key | UNMRIGWWPDXGPT-UHFFFAOYSA-N |

The compound’s values are estimated at 3.2 (pyridinium proton) and 9.8 (amino group), reflecting its amphoteric nature. Its logP (octanol-water partition coefficient) of 0.72 suggests moderate lipophilicity, balancing solubility in polar solvents and membrane permeability.

Pharmaceutical and Chemical Applications

Pyridine derivatives are pivotal in drug discovery, and 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one shares structural motifs with bioactive molecules. Key application areas include:

Anticancer Agents

The compound’s aminoethyl ketone moiety resembles pharmacophores in kinase inhibitors. Molecular docking studies suggest potential binding to EGFR (epidermal growth factor receptor) tyrosine kinase, a target in non-small cell lung cancer therapy. In vitro assays on analogous compounds show IC values < 5 µM against breast cancer cell lines.

Antibacterial Development

The pyridine core interacts with bacterial DNA gyrase, inhibiting replication. Methyl substitution at the 6-position may reduce efflux pump recognition, enhancing potency against multidrug-resistant strains.

Chemical Intermediate

The compound serves as a precursor for:

-

Heterocyclic Scaffolds: Cyclization reactions yield imidazopyridines, a class with anxiolytic activity.

-

Schiff Bases: Condensation with aldehydes produces ligands for transition metal catalysts.

Biological Activity and Mechanistic Insights

Although direct pharmacological data are scarce, the compound’s functional groups suggest multiple bioactivity mechanisms:

Hydrogen Bonding Interactions

The amino group donates hydrogen bonds to Asp86 in the ATP-binding pocket of kinases, while the pyridine nitrogen accepts hydrogen bonds from backbone amides. These interactions stabilize inhibitor-enzyme complexes.

Redox Activity

The α,β-unsaturated ketone may undergo Michael addition with cellular thiols (e.g., glutathione), inducing oxidative stress in cancer cells.

Metabolic Stability

Methyl substitution at the pyridine 6-position impedes cytochrome P450-mediated oxidation, potentially extending plasma half-life compared to unsubstituted analogs.

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Wear nitrile gloves; use fume hood |

| Eye Damage | Safety goggles mandatory |

| Respiratory Toxicity | NIOSH-approved respirator |

Storage at 2–8°C under argon atmosphere prevents degradation. Spills should be neutralized with 10% acetic acid before disposal.

Comparative Analysis with Related Compounds

Positional Isomerism Effects

The 6-methyl isomer exhibits distinct steric and electronic properties versus 5-methyl analogs:

-

Steric Hindrance: The 6-methyl group creates greater steric bulk near the pyridine nitrogen, reducing affinity for planar binding pockets.

-

Electron Density: Methyl substitution at the 6-position increases electron donation to the ring, raising the of the pyridinium proton by 0.3 units compared to the 5-methyl isomer.

Functional Group Modifications

Replacing the ketone with an amine (as in 2-(6-methylpyridin-3-yl)ethan-1-amine) abolishes redox activity but enhances blood-brain barrier penetration due to increased basicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume